molecular formula C4H4F6O B1301634 Difluoromethyl 2,2,3,3-tetrafluoropropyl ether CAS No. 35042-99-0

Difluoromethyl 2,2,3,3-tetrafluoropropyl ether

Cat. No.: B1301634
CAS No.: 35042-99-0
M. Wt: 182.06 g/mol
InChI Key: PCTQNZRJAGLDPD-UHFFFAOYSA-N
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Description

Difluoromethyl 2,2,3,3-tetrafluoropropyl ether: is a chemical compound with the molecular formula C4H4F6O . It is a colorless to almost colorless clear liquid with a boiling point of 76°C and a density of 1.48 g/cm³ . This compound is known for its high purity, typically greater than 98.0% as determined by gas chromatography . It is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Difluoromethyl 2,2,3,3-tetrafluoropropyl ether involves the reaction of difluoromethyl ether with tetrafluoropropyl compounds under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced purification techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Difluoromethyl 2,2,3,3-tetrafluoropropyl ether can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated alcohols, while reduction may produce fluorinated hydrocarbons .

Scientific Research Applications

Difluoromethyl 2,2,3,3-tetrafluoropropyl ether has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Difluoromethyl 2,2,3,3-tetrafluoropropyl ether involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to participate in unique chemical reactions and interactions, making it valuable in various applications. The exact molecular targets and pathways depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Difluoromethyl 2,2,3,3-tetrafluoropropyl ether include:

Uniqueness

This compound is unique due to its high fluorine content and specific molecular structure, which confer distinct chemical and physical properties. These properties make it particularly useful in applications requiring high chemical stability and reactivity .

Properties

IUPAC Name

3-(difluoromethoxy)-1,1,2,2-tetrafluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F6O/c5-2(6)4(9,10)1-11-3(7)8/h2-3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCTQNZRJAGLDPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)F)(F)F)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371783
Record name Difluoromethyl 2,2,3,3-tetrafluoropropyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35042-99-0
Record name Difluoromethyl 2,2,3,3-tetrafluoropropyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(difluoromethoxy)-1,1,2,2-tetrafluoropropane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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